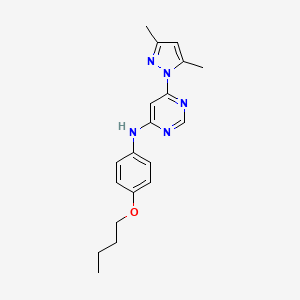

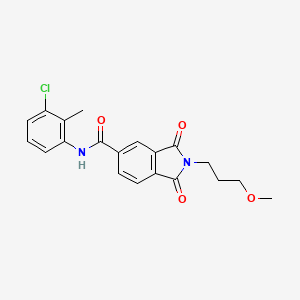

![molecular formula C15H13N3O3 B4651216 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4651216.png)

5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

説明

Fused pyrido[2,3-d]pyrimidines are a class of compounds that have been synthesized as analogues of natural products . They have been reported to show antibacterial and antifungal activity .

Synthesis Analysis

The synthesis of these compounds often involves the use of 2-amino-3-cyanopyridine as a precursor . For example, one method involves heating a mixture of a compound and phosphorus oxychloride in dry dioxane .Molecular Structure Analysis

The structures of these compounds have been elucidated by spectroscopic data and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of enaminonitriles as starting materials .科学的研究の応用

1. Inhibition of Linoleate Oxygenase Activity of ALOX15 This compound has been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Pharmacological Research

The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Synthesis of Imidazo[1,2-a]pyridines

This compound can be used in the synthesis of a series of imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

RORγt Inverse Agonists

Compounds similar to this have been found to act as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses .

JAK1 and JAK2 Inhibitors

These compounds have also been described as JAK1 and JAK2 inhibitors . JAK1 and JAK2 are types of Janus kinases, which are involved in the signal transduction of a variety of cytokines and growth factors .

Treatment of Cardiovascular Disorders

Compounds similar to this have been utilized in the treatment of cardiovascular disorders .

Antimicrobial and Anticancer Activity

These compounds have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Synthesis of Fused Heteroaromatic Compounds

This compound can be used in the synthesis of numerous fused heteroaromatic such as 7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3dihydropyrido[2,3-d]pyrimidin-4(1H)-one and 1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives . These compounds have been studied for their antimicrobial and anticancer activity .

作用機序

Target of Action

Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses .

Mode of Action

It is suggested that it may inhibit the activity of its target proteins, leading to changes in cellular processes . For instance, inhibition of NF-kB can result in reduced inflammation .

Biochemical Pathways

The compound may affect several biochemical pathways. It has been suggested to inhibit ER stress and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, respectively .

Result of Action

The compound has been suggested to have neuroprotective and anti-inflammatory properties . It may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases .

将来の方向性

特性

IUPAC Name |

5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(7-8-16-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPLNLJTSMCCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651147.png)

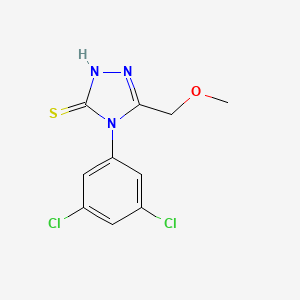

![6-(2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651168.png)

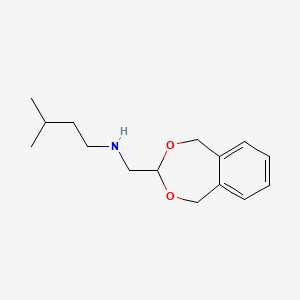

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651172.png)

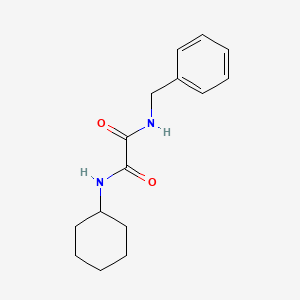

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4651174.png)

![3-benzyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651208.png)

![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4651231.png)